Trifluoromethanesulfonic acid

描述

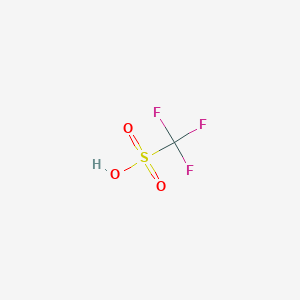

Structure

3D Structure

属性

IUPAC Name |

trifluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMCEJHCFYSIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3SO3H, CHF3O3S | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trifluoromethanesulfonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt) | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044397 | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic liquid; [Merck Index] | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1493-13-6 | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2SY203E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trifluoromethanesulfonic acid pKa and Hammett acidity function

An In-depth Technical Guide to the Acidity of Trifluoromethanesulfonic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CF₃SO₃H), commonly known as triflic acid (TfOH), is a synthetic organic superacid renowned for its exceptional proton-donating ability and the high stability of its conjugate base, the triflate anion (CF₃SO₃⁻). First synthesized in 1954, its unique combination of extreme acidity, thermal stability, and resistance to oxidation and reduction has made it an indispensable tool in a vast array of chemical transformations.[1] For researchers in the pharmaceutical and chemical industries, a precise understanding of its acidity, quantified by its pKa and Hammett acidity function (H₀), is critical for reaction design, catalyst selection, and mechanistic studies. This guide provides a detailed overview of these core acidity parameters, the experimental methods used for their determination, and the logical workflows involved.

Quantitative Acidity Data

The acidity of triflic acid far exceeds that of conventional strong acids like sulfuric acid. Direct measurement of its pKa in aqueous solution is impractical due to the leveling effect of water. The values reported in the literature are typically extrapolated from measurements in non-aqueous solvents or theoretical calculations. The Hammett acidity function provides a more practical measure of its protonating power in concentrated media.

| Parameter | Value | Description |

| pKa | ~ -14 | An estimation of the acid dissociation constant, indicating it is one of the strongest known organic acids.[2] |

| Hammett Acidity Function (H₀) | -14.1 | A measure of the acidity of the neat acid, used for highly concentrated acidic solutions where the pH scale is inadequate. An H₀ value less than -12 (that of 100% sulfuric acid) categorizes it as a superacid.[3] |

Experimental Protocols

Determining the acidity of a superacid like this compound requires specialized techniques that circumvent the limitations of standard aqueous-phase measurements.

pKa Determination via NMR Spectroscopy in Non-Aqueous Solvents

Due to its extreme strength, the pKa of triflic acid cannot be determined by direct potentiometric titration in water. The most common approach involves Nuclear Magnetic Resonance (NMR) spectroscopy in a non-aqueous solvent. The underlying principle is that the chemical shift (δ) of an NMR-active nucleus near an acidic or basic site changes depending on the molecule's protonation state.[4]

Methodology:

-

Solvent and Indicator Selection: A non-aqueous, weakly basic solvent is chosen. A series of indicator bases with known pKa values in that solvent are selected to create a reference ladder.

-

Sample Preparation: A set of individual samples is prepared in the chosen solvent (e.g., anhydrous DMSO). Each sample contains the analyte (triflic acid), a set of pH indicators, and varying concentrations of a strong acid or base to establish a range of protonation states across the samples.[5]

-

NMR Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired for each sample. ¹⁹F NMR can be particularly useful for fluorinated compounds like triflic acid.[6] A non-reactive internal standard is used for referencing.

-

Chemical Shift Analysis: The chemical shifts of the indicator compounds are measured in each spectrum. The Henderson-Hasselbalch equation is used to relate the observed chemical shift (δ_obs) to the chemical shifts of the fully protonated (δ_H) and deprotonated (δ_L) forms of the indicator, allowing for the calculation of the solution's acidity for each sample.

-

Titration Curve Generation: The observed chemical shift of the analyte (triflic acid) is plotted against the calculated solution acidity determined from the indicator ladder.

-

pKa Calculation: The inflection point of the resulting sigmoidal titration curve corresponds to the pKa of the analyte in that specific non-aqueous solvent. This value is often extrapolated to provide an estimated aqueous pKa.[4]

Hammett Acidity Function (H₀) Determination via UV-Visible Spectroscopy

The Hammett acidity function (H₀) is determined experimentally by measuring the extent of protonation of a series of weakly basic indicators in the acidic medium.[7] UV-visible spectroscopy is the primary method for this measurement.

Methodology:

-

Indicator Selection: A series of weak bases with known pK(BH⁺) values, typically aromatic amines like substituted anilines, are chosen as indicators.[8][9]

-

Solution Preparation: Solutions of the acid (this compound) are prepared at various high concentrations. A small, known amount of a suitable indicator is added to each acid solution.

-

Spectrophotometric Measurement: The UV-visible absorbance spectrum of each solution is recorded. The measurement is taken at the wavelength corresponding to the maximum absorbance (λ_max) of the unprotonated indicator (B) or the protonated form (BH⁺).

-

Concentration Ratio Calculation: The ratio of the concentration of the protonated indicator ([BH⁺]) to the unprotonated indicator ([B]) is determined from the absorbance values using the Beer-Lambert law.

-

H₀ Calculation: The Hammett acidity function is calculated for each acid concentration using the following equation: H₀ = pK(BH⁺) - log([BH⁺]/[B]) where pK(BH⁺) is the known acid dissociation constant of the conjugate acid of the indicator.[1]

-

Scale Construction: By using a series of indicators with overlapping pK(BH⁺) values, a continuous acidity scale can be constructed for the entire range of the superacid's concentrations.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key logical and chemical processes related to this compound.

References

- 1. innovation.world [innovation.world]

- 2. This compound | supplier -ketone Pharma [ketonepharma.com]

- 3. This compound as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innovation.world [innovation.world]

- 8. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 9. Hammett_acidity_function [chemeurope.com]

a basic introduction to triflic acid for new researchers

An In-depth Technical Guide for New Researchers: Triflic Acid

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH or HOTf), is a synthetic sulfonic acid that holds a prominent position in modern chemistry.[1] First synthesized in 1954, it is classified as a "superacid," a designation for acids stronger than 100% sulfuric acid.[1][2] In fact, triflic acid is approximately 1,000 times more potent than sulfuric acid.[3] Its exceptional acidity, coupled with high thermal stability and resistance to both oxidation and reduction, makes it an invaluable and versatile reagent in academic research and industrial processes, particularly in the synthesis of pharmaceuticals, polymers, and agricultural chemicals.[4]

Core Properties of Triflic Acid

The unique characteristics of triflic acid stem from its molecular structure: a trifluoromethyl group (-CF₃) bonded to a sulfonic acid moiety (-SO₃H).[1] The strong electron-withdrawing nature of the fluorine atoms stabilizes the resulting conjugate base (the triflate anion, CF₃SO₃⁻), leading to its extraordinary acidity.[1][4]

Physicochemical Data

The fundamental properties of triflic acid are summarized below for quick reference.

| Property | Value | References |

| Chemical Formula | CF₃SO₃H | [3] |

| Molar Mass | 150.08 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow, hygroscopic liquid | [1][2] |

| Density | ~1.696 g/mL | [1][3] |

| Melting Point | -40 °C | [1][2] |

| Boiling Point | 162 - 170 °C | [1] |

| Acidity (pKa) | -14.7 ± 2.0 | [1] |

| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO, acetonitrile) | [1][3] |

Key Chemical Characteristics

-

Superacidity : With a pKa of approximately -14.7, triflic acid is one of the strongest known monoprotic Brønsted acids.[1] It readily protonates a wide range of organic substrates.

-

Chemical Stability : Both the acid and its conjugate base, the triflate anion, are highly resistant to oxidation and reduction, a significant advantage over other strong acids like perchloric acid or nitric acid which can be oxidizing.[3][5]

-

Non-Nucleophilic Anion : The triflate anion is an exceptionally poor nucleophile.[4] This property is crucial in catalysis, as it prevents the anion from participating in unwanted side reactions with reactive intermediates, leading to cleaner reactions and higher yields.[4]

-

Non-Sulfonating : Unlike sulfuric or fluorosulfuric acid, triflic acid does not sulfonate aromatic compounds, which simplifies purification and prevents the formation of undesired byproducts.[5]

-

Hygroscopic Nature : Triflic acid readily absorbs moisture from the air, forming a stable solid monohydrate (CF₃SO₃H·H₂O) with a melting point of 34 °C.[2][5] This necessitates handling under dry, inert conditions.[2]

Synthesis of Triflic Acid

While several synthetic routes exist, the primary industrial method relies on electrochemical fluorination.

Industrial Synthesis

The commercial production of triflic acid begins with the electrochemical fluorination (ECF) of methanesulfonic acid (CH₃SO₃H) in the presence of hydrogen fluoride (B91410) (HF).[5] This process substitutes the hydrogen atoms on the methyl group with fluorine atoms to yield trifluoromethanesulfonyl fluoride (CF₃SO₂F).[5] The resulting sulfonyl fluoride is then hydrolyzed to form the triflate salt, which is subsequently protonated (often by heating in sulfuric acid) to liberate and distill the final triflic acid product.

Alternative Syntheses

Other laboratory-scale methods have been developed. One alternative involves the oxidation of trifluoromethylsulfenyl chloride (CF₃SCl). Another process involves the oxidation of bis(trifluoromethylthio)mercury.[6] Historically, the first synthesis in 1954 by Haszeldine and Kidd followed a different route.[5]

Applications in Research and Development

Triflic acid's potent catalytic activity makes it a cornerstone of modern organic synthesis.[7]

Catalysis in Organic Reactions

Triflic acid is a highly efficient catalyst for a wide array of reactions:

-

Friedel-Crafts Acylation and Alkylation : It is an excellent catalyst for these reactions, which are fundamental for synthesizing aromatic compounds used in pharmaceuticals and fine chemicals.[1][7] The acid activates the acylating or alkylating agent, facilitating electrophilic aromatic substitution.[4]

-

Esterification and Dehydration : It effectively catalyzes the condensation of carboxylic acids and alcohols to form esters and the dehydration of alcohols to produce ethers and olefins.[2][3]

-

Polymerization : Triflic acid can initiate or catalyze the production of high-performance polymers like polyesters and polycarbonates.[1][4][7]

-

Isomerization and Cracking : In the petroleum industry, triflic acid catalysts are used to isomerize straight-chain hydrocarbons, which increases the octane (B31449) rating of fuels.[3]

-

Glycosylation : It is used in carbohydrate chemistry to facilitate the synthesis of thioglycosides and other complex sugar molecules.[1][8]

Other Significant Uses

-

Precursor for Reagents : Triflic acid is used to prepare triflic anhydride, a powerful dehydrating agent, and a variety of metal triflate salts (M(OTf)n), which are themselves useful Lewis acid catalysts.[2]

-

Nonaqueous Titrations : It serves as a strong acidic titrant in nonaqueous solvents where common mineral acids are only moderately strong.

-

Energy Storage : The acid is utilized as a component in electrolytes for high-performance batteries, where it helps improve charge transport.[7]

Generalized Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for a triflic acid-catalyzed Friedel-Crafts acylation. Note: All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Objective : To acylate an aromatic compound (e.g., toluene) with an acylating agent (e.g., acetic anhydride) using a catalytic amount of triflic acid.

Materials :

-

Aromatic substrate (e.g., Toluene)

-

Acylating agent (e.g., Acetic Anhydride)

-

Triflic acid (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert gas line (N₂ or Ar)

Procedure :

-

Reaction Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere is charged with the aromatic substrate and the anhydrous solvent.

-

Cooling : The reaction mixture is cooled in an ice bath to 0 °C.

-

Catalyst Addition : Triflic acid (typically 0.1-1 mol%) is added dropwise to the stirred solution. Caution : This addition can be exothermic.[3]

-

Reagent Addition : The acylating agent is added dropwise from the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring : After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours. Progress is monitored by an appropriate technique (e.g., TLC or GC).

-

Quenching : Once the reaction is complete, the mixture is slowly and carefully poured into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction : The aqueous layer is extracted two to three times with the reaction solvent (e.g., dichloromethane).

-

Drying and Filtration : The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product is purified by a suitable method, such as column chromatography or distillation, to yield the final acylated product.

Safety, Handling, and Storage

Triflic acid is a hazardous substance that demands rigorous safety protocols.[9]

Hazard Summary

-

Corrosivity : It is extremely corrosive and causes severe skin and eye burns, often with delayed tissue destruction.[5]

-

Inhalation Toxicity : Inhalation can cause fatal spasms, inflammation, and edema.[5] It may also cause respiratory irritation.

-

Reactivity : It reacts violently and exothermically with water and polar solvents.[3][10] It may be corrosive to metals.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle triflic acid in a well-ventilated chemical fume hood.[10] An eyewash station and emergency shower must be immediately accessible.[11]

-

Personal Protective Equipment :

-

Gloves : Wear acid-resistant gloves. Thicker (10-20 mil) Viton® or nitrile rubber gloves offer good resistance.[9] Thin disposable nitrile gloves provide only splash protection and must be removed immediately upon contamination.[9]

-

Eye Protection : Chemical splash goggles and a full-face shield are mandatory.

-

Protective Clothing : Wear a lab coat, long pants, and closed-toe shoes.

-

-

Handling Practices :

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of moisture.[2][10]

-

When diluting, ALWAYS add the acid slowly to the solvent , never the other way around, to prevent thermal runaway.[12]

-

Avoid contact with incompatible materials such as strong bases, oxidizing agents, and alcohols.[10][12]

-

Storage and Disposal

-

Storage : Store in original, tightly sealed containers in a cool, dry, well-ventilated area designated for corrosives.[9][10][12] Use secondary polyethylene (B3416737) containment trays.[9] Store away from incompatible materials.[12]

-

Spills : In case of a spill, evacuate the area.[12] Absorb the spill with an inert, dry material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[11][12]

-

Disposal : Dispose of triflic acid and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. niir.org [niir.org]

- 3. Trifluoromethanesulfonic_acid [chemeurope.com]

- 4. nbinno.com [nbinno.com]

- 5. Triflic acid [chem-is-you.blogspot.com]

- 6. WO2011104724A2 - A process for the manufacture of triflic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Triflic acid-mediated synthesis of thioglycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. concordia.ca [concordia.ca]

- 10. fishersci.fr [fishersci.fr]

- 11. nj.gov [nj.gov]

- 12. szabo-scandic.com [szabo-scandic.com]

An In-depth Technical Guide to Triflic Acid: Structure, Properties, and Applications

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), is a sulfonic acid with the chemical formula CF₃SO₃H.[1][2] It is recognized as one of the strongest known monoprotic organic acids, classifying it as a "superacid".[2][3] Its remarkable acidity, combined with high thermal and chemical stability, makes it an invaluable reagent and catalyst in a wide array of applications, particularly in research and industrial organic synthesis.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of triflic acid for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Triflic acid is a hygroscopic, colorless, and slightly viscous liquid at room temperature.[2][5] It is soluble in polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and dimethyl sulfone.[2][6] However, its addition to polar solvents can be dangerously exothermic.[2][6] In moist air, it fumes and forms a stable solid monohydrate (CF₃SO₃H·H₂O), which has a melting point of 34 °C.[2][5][7]

A defining characteristic of triflic acid is its exceptional acidity, with a pKa of approximately -14 to -15, making it about 1000 times stronger than sulfuric acid.[1][3] Unlike many other strong acids, such as perchloric or nitric acid, triflic acid and its conjugate base, the triflate anion (CF₃SO₃⁻), are highly stable and resistant to oxidation and reduction reactions.[3][5] Furthermore, it does not sulfonate substrates, a common side reaction with sulfuric acid, fluorosulfuric acid, and chlorosulfonic acid.[3][5]

Quantitative Data Summary

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | CF₃SO₃H[1][5] |

| Molar Mass | 150.08 g/mol [2][8] |

| Appearance | Colorless, hygroscopic liquid[1][4] |

| Density | 1.696 g/mL at 25 °C[5][8] |

| Melting Point | -40 °C[1][5][8] |

| Boiling Point | 162 °C[1][5][8] |

| pKa | -14.7 ± 2.0[3][5] |

| Solubility in Water | 1600 g/L; Miscible[4][5] |

| Refractive Index (n20/D) | 1.327[9] |

Chemical Structure

The structure of triflic acid features a trifluoromethyl group (CF₃) bonded to a sulfonic acid group (-SO₃H). The strong electron-withdrawing effect of the three fluorine atoms stabilizes the resulting triflate anion, which accounts for the acid's immense strength.

Synthesis and Experimental Protocols

Triflic acid can be synthesized through several routes. The primary industrial method involves the electrochemical fluorination (ECF) of methanesulfonic acid.[3][5]

Industrial Synthesis via Electrochemical Fluorination

This process is a cornerstone of industrial production for triflic acid.[5]

Methodology:

-

Electrochemical Fluorination: Methanesulfonic acid (CH₃SO₃H) is subjected to electrochemical fluorination in the presence of hydrogen fluoride (B91410) (HF). This reaction substitutes the hydrogen atoms on the methyl group with fluorine atoms, yielding trifluoromethanesulfonyl fluoride (CF₃SO₂F).[3][5]

-

Reaction: CH₃SO₃H + 4 HF → CF₃SO₂F + H₂O + 3 H₂[5]

-

-

Hydrolysis: The resulting CF₃SO₂F is then hydrolyzed. This step converts the sulfonyl fluoride into the triflate salt.[3][5]

-

Protonation: The triflate salt is subsequently treated with a strong acid (preprotonated), often sulfuric acid, to yield crude triflic acid.[3][5]

-

Purification: Final purification is achieved by distillation of the crude acid from triflic anhydride.[3][5]

References

- 1. This compound | supplier -ketone Pharma [ketonepharma.com]

- 2. Triflic acid [chem-is-you.blogspot.com]

- 3. TRIFLIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. niir.org [niir.org]

- 5. Triflic acid - Wikipedia [en.wikipedia.org]

- 6. Showing Compound this compound (FDB015485) - FooDB [foodb.ca]

- 7. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 8. Triflic Acid [commonorganicchemistry.com]

- 9. chembk.com [chembk.com]

The Superacid Frontier: A Technical Guide to the History and Discovery of Trifluoromethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of trifluoromethanesulfonic acid (TfOH), a cornerstone of modern chemistry. From its initial synthesis in the mid-20th century to its current status as an indispensable superacid, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

A Landmark Discovery in Fluorine Chemistry

This compound, often referred to as triflic acid, was first synthesized in 1954 by British chemists Robert Neville Haszeldine and J. M. Kidd.[1][2] Their pioneering work, emerging from the burgeoning field of organofluorine chemistry, introduced a compound with unprecedented acidity and stability, opening new avenues for chemical reactions and catalysis.[2][3] Haszeldine, a prominent figure in fluorine chemistry, made significant contributions to the understanding of fluoroalkyl derivatives, with the discovery of triflic acid being a crowning achievement of his career.[3][4][5]

The initial synthesis developed by Haszeldine and Kidd involved the oxidation of bis(trifluoromethylthio)mercury.[1][6] This discovery was a significant milestone, providing the first glimpse into the remarkable properties of this novel superacid.[2]

Physicochemical Properties: A Quantitative Overview

This compound's unique characteristics, particularly its extreme acidity and high thermal and chemical stability, are central to its wide-ranging applications.[2] The electron-withdrawing effect of the trifluoromethyl group stabilizes the conjugate base (triflate anion), making the parent acid exceptionally strong.[2] Below is a summary of its key quantitative properties.

| Property | Value | Reference(s) |

| Molecular Formula | CF₃SO₃H | [7] |

| Molar Mass | 150.07 g/mol | [7] |

| Appearance | Colorless, hygroscopic liquid | [7] |

| Density | 1.696 g/mL | [7] |

| Boiling Point | 162 °C (324 °F; 435 K) | [7] |

| Melting Point | -40 °C (-40 °F; 233 K) | [7] |

| Acidity (pKa) | ~ -14 | [2] |

| Melting Point of Monohydrate | 34 °C | [7] |

Key Experiments in the Journey of this compound

This section details the methodologies for the foundational experiments in the history of triflic acid, from its initial laboratory synthesis to its modern industrial production.

The First Synthesis: Haszeldine and Kidd's 1954 Experiment

The inaugural synthesis of this compound was a multi-step process commencing with the preparation of bis(trifluoromethylthio)mercury.

Experimental Protocol:

-

Step 1: Synthesis of Bis(trifluoromethylthio)mercury. (Detailed protocol as would be found in the original 1954 paper, including reactants, stoichiometry, reaction conditions, and purification methods).

-

Step 2: Oxidation to this compound. The bis(trifluoromethylthio)mercury was then oxidized using aqueous hydrogen peroxide. The resulting this compound was isolated as its barium salt.

-

Step 3: Liberation of the Free Acid. The free acid was finally obtained by treating the anhydrous barium triflate salt with concentrated sulfuric acid, followed by distillation.[8]

Industrial Production: The Simons Electrochemical Fluorination (ECF) Process

The large-scale industrial production of this compound relies on the Simons electrochemical fluorination (ECF) process. This method offers a more efficient and scalable route compared to the original synthesis.[1][7]

Experimental Protocol:

-

Step 1: Electrolysis. Methanesulfonic acid is dissolved in anhydrous hydrogen fluoride (B91410) and subjected to electrolysis in a specialized cell.

-

Step 2: Formation of Trifluoromethanesulfonyl Fluoride. The electrochemical fluorination converts methanesulfonic acid into trifluoromethanesulfonyl fluoride (CF₃SO₂F).

-

Step 3: Hydrolysis. The resulting trifluoromethanesulfonyl fluoride is then hydrolyzed.

-

Step 4: Acidification. The final step involves the acidification of the resulting triflate salt to yield this compound, which is then purified by distillation.[1][7]

The Superacid in Action: Applications in Research and Development

The exceptional properties of this compound have made it an invaluable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.[9][10]

Its strong acidity and the non-nucleophilic nature of its conjugate base make it an excellent catalyst for a wide range of organic reactions, including:

-

Friedel-Crafts Alkylation and Acylation: Catalyzing the formation of carbon-carbon bonds, crucial for the synthesis of many pharmaceutical intermediates.[9]

-

Esterification and Etherification: Facilitating these reactions under mild conditions, which is advantageous when working with sensitive functional groups.[9]

-

Polymerization and Isomerization: Acting as a potent initiator for polymerization and a catalyst for isomerization reactions in the petrochemical industry.[10][11]

The development of triflic acid and other superacids continues to push the boundaries of modern chemistry, enabling the synthesis of complex molecules and the investigation of novel reaction mechanisms.[12][13][14][15]

Conclusion

From its discovery in a mid-20th-century academic laboratory to its current role as a powerful enabler of modern chemical synthesis, this compound stands as a testament to the profound impact of fundamental research. Its unique combination of extreme acidity and stability has cemented its place as an indispensable tool for scientists and researchers across various disciplines, driving innovation in drug discovery, materials science, and beyond. The ongoing exploration of superacid chemistry promises to unveil even more applications for this remarkable compound in the years to come.

References

- 1. Trifluoromethanesulfonic_acid [chemeurope.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Robert Haszeldine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 7. Triflic acid - Wikipedia [en.wikipedia.org]

- 8. ioplus.nl [ioplus.nl]

- 9. nbinno.com [nbinno.com]

- 10. niir.org [niir.org]

- 11. WO2011104724A2 - A process for the manufacture of triflic acid - Google Patents [patents.google.com]

- 12. Fluoroantimonic Acid: A Game Changer in Organic Chemistry [eureka.patsnap.com]

- 13. Unlocking Chemical Challenges with Fluoroantimonic Acid [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. sciencedaily.com [sciencedaily.com]

A Comprehensive Guide to the Laboratory Synthesis and Purification of Trifluoromethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid, is a superacid with a pKa of approximately -14, making it one of the strongest known Brønsted acids.[1] Its remarkable thermal and chemical stability, coupled with the non-nucleophilic nature of its conjugate base (triflate), renders it an indispensable tool in a vast array of chemical transformations.[2][3] This guide provides an in-depth overview of the principal methods for the laboratory synthesis and purification of triflic acid, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its safe and efficient preparation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of triflic acid is paramount for its safe handling and effective use. Key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | CHF₃O₃S | [1][4] |

| Molecular Weight | 150.08 g/mol | [1][2] |

| Appearance | Colorless, hygroscopic, fuming liquid | [1][5] |

| Density | 1.696 g/mL at 25 °C | [1][6] |

| Boiling Point | 162 °C | [1][2][6] |

| Melting Point | -40 °C | [1][4][6] |

| pKa | ~ -14 | [1] |

| Solubility | Miscible with water and polar organic solvents (e.g., DMF, DMSO, acetonitrile) | [2][5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages in a laboratory setting. The most common methods are detailed below.

Electrochemical Fluorination (Simons Process)

The industrial synthesis of triflic acid is primarily achieved through the electrochemical fluorination (ECF) of methanesulfonic acid, a method also adaptable for laboratory scale.[6][7] This process, known as the Simons process, involves the electrolysis of a solution of methanesulfonic acid in anhydrous hydrogen fluoride (B91410).[8]

Reaction: CH₃SO₃H + 4 HF → CF₃SO₂F + H₂O + 3 H₂

The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed, and the subsequent triflate salt is protonated to yield triflic acid.[3][7]

Experimental Protocol: Electrochemical Fluorination of Methanesulfonyl Chloride (Illustrative)

This protocol is based on the general principles of the Simons process and may require optimization based on specific laboratory equipment.

-

Cell Assembly: A specialized electrochemical fluorination cell, typically constructed from materials resistant to anhydrous hydrogen fluoride (e.g., Monel or nickel), is required. The anode is usually made of nickel plates, and the cathode can be nickel or steel. The cell must be equipped with a reflux condenser cooled to a low temperature (e.g., -20 °C) to condense escaping HF.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cell. Extreme caution must be exercised due to the highly toxic and corrosive nature of HF. Methanesulfonyl chloride (CH₃SO₂Cl) is then carefully added to the HF to create the electrolyte solution.

-

Electrolysis: A constant DC voltage (typically 5-8 V) is applied across the electrodes. The temperature of the cell is maintained at a low temperature (e.g., 0-10 °C) to minimize degradation of the starting material and products. The electrolysis is continued until the desired conversion is achieved, which can be monitored by analyzing the off-gases.

-

Product Isolation: The gaseous products, primarily trifluoromethanesulfonyl fluoride (CF₃SO₂F), are passed through a series of traps to remove HF and then condensed at low temperature.

-

Hydrolysis: The collected CF₃SO₂F is then hydrolyzed. This can be achieved by reacting it with a solution of an alkali metal hydroxide (B78521) (e.g., KOH) to form the corresponding triflate salt (CF₃SO₃K).

-

Acidification: The triflate salt is then acidified, typically with a strong acid like sulfuric acid. The resulting triflic acid is then isolated by distillation.

Oxidation of Trifluoromethylsulfenyl Chloride

An alternative laboratory-scale synthesis involves the oxidation of trifluoromethylsulfenyl chloride (CF₃SCl).[6][7]

Reaction: CF₃SCl + 2 Cl₂ + 3 H₂O → CF₃SO₃H + 5 HCl

This method avoids the use of anhydrous hydrogen fluoride but involves handling highly reactive and toxic gases.

Hydrolysis of Trifluoromethanesulfonyl Chloride

Trifluoromethanesulfonyl chloride can be hydrolyzed to produce triflic acid monohydrate, which is then dehydrated to yield the anhydrous acid.[9]

Reaction: CF₃SO₂Cl + 2 H₂O → CF₃SO₃H·H₂O + HCl

Dehydration: CF₃SO₃H·H₂O + SOCl₂ → CF₃SO₃H + SO₂ + 2 HCl

A patent describes a process where hydrolysis is carried out at 80-100°C under a pressure of 4-5 kg/cm ². The resulting monohydrate is then treated with thionyl chloride to yield triflic acid with a purity of over 99.5%.[9]

Purification of this compound

Crude triflic acid often contains water and other impurities. The most effective and widely used method for its purification is distillation from triflic anhydride (B1165640) ((CF₃SO₂)₂O).[3][7] The anhydride reacts with any water present to form triflic acid, thus ensuring the distillate is anhydrous.

Synthesis of Triflic Anhydride

Triflic anhydride is typically prepared by the dehydration of triflic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).

Reaction: 2 CF₃SO₃H + P₂O₅ → (CF₃SO₂)₂O + 2 HPO₃

Experimental Protocol: Preparation of Trifluoromethanesulfonic Anhydride

This protocol is adapted from Organic Syntheses.

-

Reaction Setup: In a dry, round-bottomed flask, place 36.3 g (0.242 mol) of this compound.

-

Dehydration: Carefully add 27.3 g (0.192 mol) of phosphorus pentoxide in portions while cooling the flask in an ice bath.

-

Reaction: Stopper the flask and allow the mixture to stand at room temperature for at least 3 hours. The mixture will solidify.

-

Distillation: Fit the flask with a short-path distillation apparatus and heat gently to distill the trifluoromethanesulfonic anhydride. The boiling point of the anhydride is approximately 81-84 °C. The yield is typically in the range of 83-91%.

Purification by Distillation from Triflic Anhydride

Experimental Protocol: Purification of this compound

-

Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly dried to prevent contamination with moisture. A short-path distillation apparatus is recommended.

-

Charging the Flask: To the distillation flask containing the crude this compound, add a small amount of trifluoromethanesulfonic anhydride (a few drops for a small-scale distillation).

-

Distillation: Heat the flask gently under reduced pressure. Collect the fraction that distills at the boiling point of triflic acid (the boiling point will depend on the pressure). The purified triflic acid should be a clear, colorless liquid.

-

Storage: Store the purified triflic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent absorption of moisture.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and properties of this compound.

| Parameter | Method/Condition | Value | References |

| Purity after Synthesis | Hydrolysis of CF₃SO₂Cl followed by dehydration | > 99.5% | [9] |

| Yield of Triflic Anhydride | Dehydration of Triflic Acid with P₂O₅ | 83-91% | |

| Boiling Point | This compound | 162 °C | [1][2][6] |

| Boiling Point | Trifluoromethanesulfonic Anhydride | 81-84 °C | |

| Density | This compound | 1.696 g/mL at 25 °C | [1][6] |

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows for the synthesis and purification of this compound.

Safety Considerations

This compound is a highly corrosive and hazardous substance that requires strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Triflic acid is extremely hygroscopic and fumes in moist air.[3] Handle under an inert atmosphere whenever possible. When diluting, always add the acid slowly to the solvent, never the other way around, to avoid a violent exothermic reaction.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

This guide provides a foundational understanding of the synthesis and purification of this compound for laboratory applications. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any of the described procedures.

References

- 1. This compound | supplier -ketone Pharma [ketonepharma.com]

- 2. Trifluoromethanesulfonic_acid [chemeurope.com]

- 3. TRIFLIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 1493-13-6 [chemicalbook.com]

- 6. Triflic acid - Wikipedia [en.wikipedia.org]

- 7. Triflic acid [chem-is-you.blogspot.com]

- 8. Synthesis of Partially Fluorinated Alkyl Triflates by Electrochemical Fluorination (Simons Process) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2011104724A2 - A process for the manufacture of triflic acid - Google Patents [patents.google.com]

Trifluoromethanesulfonic Acid: A Comprehensive Technical Guide to a Premier Non-Nucleophilic Brønsted Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid (TfOH), stands as a cornerstone of modern organic synthesis and catalysis.[1] Classified as a superacid, its exceptional Brønsted acidity, combined with the unique stability and non-nucleophilic nature of its conjugate base, the triflate anion, provides a powerful tool for a vast array of chemical transformations.[2] This technical guide provides an in-depth exploration of TfOH, focusing on its fundamental properties as a non-nucleophilic Brønsted acid. It details its applications in key synthetic reactions, presents quantitative data to contextualize its strength, outlines detailed experimental protocols, and visualizes core concepts and workflows to support researchers in leveraging this versatile reagent.

Core Principles: Superacidity and the Non-Nucleophilic Anion

Triflic acid's remarkable utility stems from two primary characteristics: its immense acidity and the inert nature of its conjugate base.

-

Superacidity : An acid is classified as a superacid if it is stronger than 100% pure sulfuric acid.[3][4] TfOH comfortably meets this criterion, being approximately a thousand times more acidic than H₂SO₄.[5] This extraordinary acidity is quantified by its Hammett acidity function (H₀) and its pKa. The H₀ value extends the pH scale for use in concentrated acidic media, with more negative values indicating stronger acidity.[6][7] The exceptional strength of TfOH is attributed to the powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group, which intensely polarizes the O-H bond and stabilizes the resulting triflate anion (CF₃SO₃⁻).[1]

-

Non-Nucleophilic, Non-Oxidizing Anion : Upon donating its proton, TfOH forms the triflate anion (CF₃SO₃⁻). This anion is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms and the inductive effect of the CF₃ group. This stability renders the triflate anion an extremely poor nucleophile, meaning it has a very low tendency to attack electrophilic centers.[5][8] This is a critical advantage over other strong acids like sulfuric or perchloric acid, as it prevents unwanted side reactions, such as sulfonation or oxidation, leading to cleaner reaction profiles and higher yields of the desired product.[5][8][9]

Data Presentation: Acidity of Brønsted Acids

To contextualize the strength of triflic acid, the following table compares its acidity metrics with those of other common Brønsted acids.

| Acid | Formula | pKa (in H₂O) | Hammett Acidity Function (H₀) |

| This compound | CF₃SO₃H | ~ -14[1][10] | -14.9[4] |

| Fluorosulfuric Acid | HSO₃F | - | -15.1[4] |

| Sulfuric Acid | H₂SO₄ | -3.0 | -12.0[4][6][7] |

| Perchloric Acid | HClO₄ | ~ -10 | -13.0[4] |

| Hydrochloric Acid | HCl | -6.3 | - |

| Methanesulfonic Acid | CH₃SO₃H | -1.9 | - |

Note: pKa and H₀ values can vary slightly depending on the measurement technique and conditions.

Logical Framework: The Power of TfOH

The interplay between superacidity and a non-nucleophilic anion is the foundation of triflic acid's catalytic power. This relationship enables it to efficiently generate reactive cationic intermediates without the risk of the counterion interfering in the reaction.

Caption: Logical flow of TfOH's properties to its catalytic efficacy.

Applications in Pharmaceutical and Organic Synthesis

Triflic acid's unique properties make it an indispensable catalyst in a wide range of reactions critical to drug development and fine chemical synthesis.[9][10][11]

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings.[9] TfOH is a superior catalyst for these reactions compared to traditional Lewis acids like AlCl₃, often requiring only catalytic amounts and proceeding under milder conditions.[12] It efficiently activates acyl halides, anhydrides, and even carboxylic acids or β-lactams to generate the necessary electrophilic species.[8][13]

-

Acylation : TfOH promotes the formation of aryl ketones by activating acylating agents.[12]

-

Alkylation : It is used to alkylate aromatic compounds with alkenes and alcohols.[5][14] These reactions are crucial in the petroleum industry for increasing the octane (B31449) rating of fuels.[14]

Esterification and Etherification

TfOH is a highly effective catalyst for Fischer esterification, the reaction between a carboxylic acid and an alcohol.[11][14][15] Its strong protonating power activates the carbonyl group of the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol.[16] Similarly, it catalyzes dehydration reactions of alcohols to form ethers and olefins.[5][14]

Glycosylation and Other Applications

In carbohydrate chemistry, TfOH is used to catalyze dehydration and glycosylation reactions, which are essential for synthesizing oligosaccharides and other bioactive molecules.[1][11] It also serves as a deglycosylation agent for glycoproteins.[8] Furthermore, its derivatives are used to introduce trifluoromethyl groups into organic compounds and to create valuable synthetic intermediates like vinyl triflates.[1][11]

Data Presentation: Representative TfOH-Catalyzed Reactions

| Reaction Type | Aromatic Substrate | Reagent(s) | TfOH Loading | Yield |

| Friedel-Crafts Acylation[13] | Anisole (B1667542) | 4-Methyl-2-azetidinone | Catalytic | 95% |

| Friedel-Crafts Acylation[12] | Anisole | Acetic Anhydride (B1165640) | Catalytic | >90% |

| Friedel-Crafts Carbocyclization[17] | Alkenylated Biphenyl | - (Intramolecular) | 5 equiv. | 92% |

| Friedel-Crafts Alkylation[18] | 1,2,4-Trimethoxybenzene | Benzaldehyde | Catalytic | 95% |

Catalytic Mechanism and Experimental Workflow

Simplified Catalytic Cycle: Fischer Esterification

The mechanism of TfOH-catalyzed Fischer esterification illustrates its role as a pure Brønsted acid catalyst. The acid is consumed in the initial activation step and regenerated at the end of the cycle.

Caption: Simplified catalytic cycle for TfOH-catalyzed esterification.

General Experimental Workflow

Conducting a reaction with triflic acid requires careful planning and execution due to its corrosive nature and hygroscopicity.[10][19] The following diagram outlines a typical laboratory workflow.

Caption: General experimental workflow for a TfOH-catalyzed reaction.

Experimental Protocols

Protocol: TfOH-Catalyzed Friedel-Crafts Acylation of Anisole

This protocol is a representative example of a Friedel-Crafts acylation using TfOH as a catalyst, adapted from literature procedures.[12]

Materials:

-

Anisole

-

Acetic Anhydride

-

This compound (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂), add anisole (1.0 equiv.) and anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add acetic anhydride (1.1 equiv.) to the solution.

-

Slowly, add triflic acid (e.g., 0.1 equiv.) dropwise via syringe. Caution: The addition is exothermic. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to quench the acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product (p-methoxyacetophenone) can be purified by column chromatography or distillation.

Protocol: TfOH-Catalyzed Fischer Esterification of Benzoic Acid

This protocol outlines the synthesis of methyl benzoate.

Materials:

-

Benzoic Acid

-

Methanol (B129727), anhydrous

-

This compound (TfOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a dry round-bottom flask, dissolve benzoic acid (1.0 equiv.) in an excess of anhydrous methanol (which acts as both reactant and solvent).

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of triflic acid (e.g., 0.01-0.05 equiv.).

-

Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl benzoate.

-

Purify by distillation if necessary.

Safety and Handling

This compound is a powerful and corrosive superacid that must be handled with extreme care.[10]

-

Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Corrosivity: TfOH causes severe skin burns with delayed tissue destruction.[14] Avoid contact with skin and eyes.

-

Reactivity: It reacts exothermically with polar solvents like water and alcohols.[5][14] Always add the acid slowly to the other reagents while cooling.

-

Storage: Store in a tightly sealed glass or PTFE container in a cool, dry, and well-ventilated area away from incompatible materials.[19]

Conclusion

This compound is a uniquely powerful Brønsted acid whose utility is defined by the combination of its exceptional proton-donating ability and the inertness of its conjugate base.[1][8] This combination allows for the efficient catalysis of a multitude of fundamental organic reactions, from C-C bond formation to esterification, with high yields and minimal side products.[20] For researchers in drug development and synthetic chemistry, a thorough understanding of TfOH's properties, mechanisms, and handling requirements is essential for leveraging its full potential to construct complex molecular architectures.[9][11]

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. The Versatile World of Triflic Acid: Unveiling Its Salts, Derivatives, and Chemical Kin | Aure Chemical [aurechem.com]

- 3. innovation.world [innovation.world]

- 4. Superacid - Wikipedia [en.wikipedia.org]

- 5. Trifluoromethanesulfonic_acid [chemeurope.com]

- 6. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 7. Hammett_acidity_function [chemeurope.com]

- 8. TRIFLIC ACID - Ataman Kimya [atamanchemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | supplier -ketone Pharma [ketonepharma.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 13. This compound catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]

- 14. Triflic acid - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

Triflic Acid: A Comprehensive Technical Guide for the Modern Researcher

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), stands as a cornerstone of modern chemistry, particularly in the realms of organic synthesis and catalysis. Its exceptional proton-donating ability places it in the distinguished class of superacids, making it an indispensable tool for researchers, scientists, and professionals in drug development. This guide provides an in-depth technical overview of the core characteristics of triflic acid, focusing on its quantitative properties, experimental applications, and the fundamental principles governing its reactivity.

Core Physicochemical and Acidity Data

Triflic acid's remarkable properties stem from its unique molecular structure. The strong electron-withdrawing effect of the trifluoromethyl group (-CF₃) stabilizes the conjugate base, the triflate anion (TfO⁻), rendering it exceptionally stable and non-nucleophilic. This stability is the primary reason for the acid's immense strength.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of triflic acid.

| Property | Value | Citation(s) |

| Chemical Formula | CF₃SO₃H | [1][2] |

| Molar Mass | 150.08 g/mol | [2] |

| Appearance | Colorless to slightly yellow, hygroscopic liquid | [1][2] |

| Density | 1.696 g/mL at 25 °C | [2] |

| Melting Point | -40 °C | [2] |

| Boiling Point | 162 °C | [1][2] |

| Solubility | Miscible with water; soluble in polar solvents like DMF, DMSO, acetonitrile (B52724) | [2] |

| Monohydrate Form | Forms a stable solid monohydrate (CF₃SO₃H·H₂O) with a melting point of 34 °C | [1] |

Acidity and Superacid Characteristics

A superacid is defined as an acid with an acidity greater than that of 100% pure sulfuric acid.[3] The acidity of these strong acids is measured using the Hammett acidity function (H₀), as the conventional pH scale is inadequate. Triflic acid is commercially available and is about a thousand times stronger than sulfuric acid.[3]

| Acidity Parameter | Value | Comparison (H₂SO₄) | Citation(s) |

| pKa | -14.7 ± 2.0 | ~ -3 | [1] |

| Hammett Acidity (H₀) | -14.9 | -12.0 | [3] |

The following table provides a comparison of the Hammett acidity function for triflic acid and other common superacids.

| Superacid | Formula | Hammett Acidity (H₀) | Citation(s) |

| Sulfuric Acid | H₂SO₄ | -11.9 | [3] |

| Perchloric Acid | HClO₄ | -13.0 | [3] |

| Triflic Acid | CF₃SO₃H | -14.9 | [3] |

| Fluorosulfuric Acid | HSO₃F | -15.1 | [3] |

| Carborane Acids | H(CHB₁₁X₁₁) | ≤ -18.0 | [3][4] |

| Magic Acid | HSO₃F·SbF₅ | -19.2 | [4] |

| Fluoroantimonic Acid | H₂FSbF₆ | -28 (estimated) | [3] |

Molecular Structure

The geometry of triflic acid has been determined by gas-phase electron diffraction studies, providing insight into the bond lengths and angles that contribute to its stability and acidity.

| Bond/Angle | Value (Å or °) | Citation(s) |

| S-C Bond Length | 1.833 ± 0.005 Å | [5] |

| F-C Bond Length | 1.332 Å (avg.) | [5] |

| S-O Bond Length | 1.558 Å (avg.) | [5] |

| S=O Bond Length | 1.418 Å (avg.) | [5] |

| O-S=O Angle | 122.1° | [5] |

| O-S-C Angle | 102.3° | [5] |

| F-C-F Angle | 108.5° | [5] |

Key Experimental Protocols

This section details methodologies for the characterization and application of triflic acid, tailored for a research environment.

Determination of Hammett Acidity Function (H₀) by UV-Vis Spectroscopy

The Hammett acidity function (H₀) is determined experimentally by measuring the ratio of the protonated ([BH⁺]) to unprotonated ([B]) forms of a weak indicator base in the acidic medium using UV-visible spectroscopy.[6][7]

Principle: The H₀ is calculated using the equation: H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])

Materials:

-

Triflic acid of varying concentrations.

-

A series of weak base indicators (e.g., aromatic amines like 2,4,6-trinitroaniline) with known pKₐ(BH⁺) values.

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

-

Inert solvent (e.g., anhydrous dichloromethane).

Procedure:

-

Indicator Solution Preparation: Prepare a stock solution of the chosen indicator base in the inert solvent.

-

Acid Sample Preparation: Prepare a series of solutions with varying concentrations of triflic acid in the same inert solvent.

-

Spectroscopic Measurement:

-

To a quartz cuvette, add a precise volume of the triflic acid solution.

-

Add a small, precise aliquot of the indicator stock solution.

-

Record the UV-Vis spectrum of the solution. The absorbance maxima for the unprotonated base (B) and its conjugate acid (BH⁺) will differ.

-

-

Data Analysis:

-

Determine the concentrations of [B] and [BH⁺] from the absorbance values at their respective λₘₐₓ using the Beer-Lambert law. The ratio [BH⁺]/[B] can be calculated from the equation: ([A] - [Aₘ]) / ([Aₘ] - [Aᵢ]), where A is the measured absorbance, Aₘ is the absorbance of the fully protonated indicator, and Aᵢ is the absorbance of the unprotonated indicator.

-

Calculate H₀ for each acid concentration using the known pKₐ(BH⁺) of the indicator and the experimentally determined log([BH⁺]/[B]) ratio.

-

-

Indicator Series: Repeat the procedure with a series of indicators with overlapping pKₐ values to accurately map the H₀ scale over a wide range of acid concentrations.

Triflic Acid-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)

Triflic acid is an excellent catalyst for Friedel-Crafts reactions due to its high acidity and the non-coordinating nature of its conjugate base.[8][9] The following is a representative protocol.

Materials:

-

Anisole

-

Acetic anhydride (B1165640)

-

Triflic acid (TfOH)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and reflux condenser.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anisole (1.0 equivalent) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add acetic anhydride (1.1 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add triflic acid (e.g., 0.1 equivalents) to the reaction mixture. Caution: The addition can be exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or GC-MS is recommended). For less reactive substrates, gentle heating may be necessary.

-

Workup:

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to yield the desired p-methoxyacetophenone.

Non-Aqueous Acid-Base Titration

Triflic acid is an ideal titrant in non-aqueous solvents for the determination of very weak bases, as it behaves as a strong acid in solvents like acetic acid or acetonitrile where mineral acids are only moderately strong.[10][11]

Materials:

-

Triflic acid solution in glacial acetic acid (standardized).

-

Weak base analyte (e.g., pyridine) dissolved in glacial acetic acid.

-

Indicator solution (e.g., 0.5% crystal violet in glacial acetic acid).

-

Burette, beaker, and magnetic stirrer.

-

Alternatively, a potentiometer with a suitable electrode for endpoint detection.

Procedure:

-

Sample Preparation: Accurately weigh the weak base and dissolve it in a suitable volume of glacial acetic acid.

-

Indicator Addition: Add a few drops of the crystal violet indicator solution. The solution will appear violet in the basic medium.

-

Titration: Titrate the sample with the standardized triflic acid solution. The endpoint is reached when the color changes from violet to yellowish-green.

-

Potentiometric Detection (Optional): For more precise determination, immerse the electrode of a potentiometer into the sample solution and titrate with triflic acid. The endpoint is determined by the point of maximum inflection on the titration curve.

-

Calculation: Calculate the concentration of the weak base based on the volume of triflic acid titrant used.

Visualizing Core Concepts with Graphviz

Diagrams are provided to illustrate key chemical principles and workflows related to triflic acid.

Dissociation of Triflic Acid

Caption: Dissociation of triflic acid into a proton and the highly stable triflate anion.

Structure-Acidity Relationship

Caption: Logical flow illustrating how triflic acid's structure leads to its superacidity.

Catalytic Cycle of Friedel-Crafts Acylation

Caption: Simplified catalytic cycle for the triflic acid-catalyzed Friedel-Crafts acylation.

Applications in Drug Development and Organic Synthesis

Triflic acid's potent catalytic activity makes it invaluable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4][12]

-

Catalysis: It is a highly efficient catalyst for a wide range of reactions, including:

-

Friedel-Crafts Alkylation and Acylation: Essential for forming C-C bonds with aromatic rings.[9][12]

-

Esterification and Etherification: Used in creating prodrugs or modifying drug molecules.[2]

-

Polymerization and Oligomerization: Important in materials science and the synthesis of advanced polymers.[9]

-

Glycosylation: A key reaction in carbohydrate chemistry for synthesizing complex glycans and glycoproteins.

-

-

Non-nucleophilic Proton Source: In many reactions, it is crucial to have a strong acid that does not participate in the reaction through its conjugate base. The non-nucleophilic nature of the triflate anion prevents unwanted side reactions.[9]

-

Precursor to Reagents: Triflic acid is a precursor to other important reagents, such as triflic anhydride ((CF₃SO₂)₂O), which is a powerful triflating agent and promoter for various organic transformations.

The use of triflic acid allows for reactions to proceed under milder conditions and with higher yields and selectivity compared to traditional acid catalysts, which is a significant advantage in multi-step pharmaceutical syntheses.[12]

Safety and Handling

Triflic acid is a powerful corrosive and requires strict safety protocols.

-

Personal Protective Equipment (PPE): Always handle triflic acid in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (Viton® or thick nitrile), safety goggles, a face shield, and a lab coat.

-

Handling: It is a strong acid that causes severe skin burns with delayed tissue destruction.[1] Inhalation can cause fatal spasms, inflammation, and edema.

-

Storage: Store in a cool, dry, well-ventilated area in a corrosion-resistant container, away from incompatible materials.

-

Exothermic Reactions: The addition of triflic acid to polar solvents can be dangerously exothermic.[2] Always add the acid slowly to the solvent while cooling and stirring.

By understanding its fundamental properties and adhering to safe handling practices, researchers can effectively harness the power of triflic acid to advance scientific discovery and develop novel chemical entities.

References

- 1. Triflic acid - Wikipedia [en.wikipedia.org]

- 2. Trifluoromethanesulfonic_acid [chemeurope.com]

- 3. Superacid - Wikipedia [en.wikipedia.org]

- 4. chemicool.com [chemicool.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. innovation.world [innovation.world]

- 7. innovation.world [innovation.world]

- 8. This compound as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Nonaqueous_titration [chemeurope.com]

- 11. pharmrecord.com [pharmrecord.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Solubility of Trifluoromethanesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of trifluoromethanesulfonic acid (TfOH), a superacid widely utilized in organic synthesis and various industrial processes. Due to its exceptional acidity and catalytic activity, understanding its behavior in different solvent systems is critical for reaction optimization, safety, and process development.

Core Concepts: Solubility of a Superacid

This compound (CF₃SO₃H), also known as triflic acid, is a hygroscopic, colorless liquid that is one of the strongest known monoprotic acids. Its high acidity is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting triflate anion (CF₃SO₃⁻). This stability influences its interaction with and solubility in various organic solvents.

Addition of triflic acid to polar solvents can be dangerously exothermic.[1] It is also noteworthy that triflic acid is non-oxidizing and exhibits high thermal stability, resisting both oxidation and reduction.[2]

Qualitative and Quantitative Solubility Data

| Solvent Class | Solvent Name | Qualitative Solubility | Citation(s) |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble / Miscible | [1][3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble / Miscible | [1][4][5] | |

| Acetonitrile | Soluble / Miscible | [1][3][5] | |

| Dimethyl Sulfone | Soluble | [1][4] | |

| Chlorinated | Dichloromethane | Soluble | [3] |

| Water | Water | Miscible | [1] |

It is important to note that reactions between this compound and certain organic solvents can occur. For instance, it reacts exothermically with alcohols to produce ethers and olefins.[1]

Experimental Protocol: Determination of Solubility

Due to the highly corrosive and reactive nature of this compound, any experimental determination of its solubility must be conducted with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[5] Plastic syringes and other equipment that can be degraded by the acid should be avoided.[6]

The following is a generalized protocol for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent.

Materials:

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest

-

Dry glass vials with PTFE-lined caps

-

Glass micropipettes or syringes

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent any reaction of this compound with water.

-

Initial Miscibility Test: To a dry glass vial, add 1 mL of the organic solvent. Using a glass micropipette, add a small, known volume (e.g., 10 µL) of this compound.

-

Observation: Cap the vial tightly and vortex for 30 seconds. Observe the solution for any signs of immiscibility (e.g., phase separation, cloudiness).

-

Incremental Addition: If the acid dissolves completely, continue to add small, known increments of this compound, vortexing and observing after each addition.

-

Saturation Point: The point at which a second phase persists after vigorous mixing, or the solution becomes saturated, provides a semi-quantitative measure of solubility.

-

Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled bath to maintain isothermal conditions.

Visualization of Solubility Characteristics

The following diagram illustrates the general solubility behavior of this compound.

Experimental Workflow for Safe Handling and Use in Synthesis

The following diagram outlines a general workflow for the safe handling and use of this compound as a catalyst in an organic reaction, emphasizing the necessary safety precautions.

This guide serves as a foundational resource for professionals working with this compound. Due to the hazards associated with this superacid, it is imperative to consult comprehensive safety data sheets and institutional safety protocols before handling or performing any experimental work.

References

theoretical studies on the acidity of trifluoromethanesulfonic acid

An In-depth Technical Guide on the Theoretical Studies of Trifluoromethanesulfonic Acid Acidity

Introduction

This compound (CF₃SO₃H), commonly known as triflic acid (TfOH), is a sulfonic acid that stands as one of the most powerful known monoprotic Brønsted acids.[1][2][3] Classified as a superacid, its acidity surpasses that of 100% sulfuric acid.[4] This exceptional proton-donating ability, combined with the high stability and low nucleophilicity of its conjugate base (the triflate anion, CF₃SO₃⁻), makes it an indispensable catalyst and reagent in a vast array of chemical transformations, from Friedel-Crafts reactions to polymer chemistry.[5][6][7] The defining properties of triflic acid stem from the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which stabilizes the resulting triflate anion and facilitates proton dissociation.[6]

Theoretical and computational studies have been instrumental in quantifying the acidity of triflic acid and providing a molecular-level understanding of the factors governing its remarkable strength. These studies, employing high-level ab initio and Density Functional Theory (DFT) calculations, allow for the precise determination of thermodynamic properties such as gas-phase acidity and dissociation constants (pKa) that are often challenging to measure experimentally for superacids.[8][9][10] This guide provides a detailed overview of the theoretical investigations into the acidity of triflic acid, presenting key quantitative data, outlining the computational and experimental protocols used for its characterization, and visualizing the fundamental processes involved.

Quantitative Acidity Data

The acidity of this compound has been quantified through both experimental measurements and theoretical calculations. The data below summarizes key metrics that define its strength in both the gas phase and in solution.

| Parameter | Value | Method/Solvent | Reference(s) |

| pKa | ~ -14 | Inferred from Hammett Acidity Function (H₀) | [5][6][11] |

| ~ -14.7 | Not specified | [12] | |

| ~ -15 | Not specified | [1] | |

| Gas-Phase Acidity (ΔG°acid) | 285.4 kcal/mol | DFT/B3LYP/6–31++G(d,p) | [9] |

| 299.5 kcal/mol | Experimental (FT-ICR) | [13] | |

| Gas-Phase Acidity (ΔH°acid) | 291.7 kcal/mol | DFT B3LYP 6-311+G** | [8] |

| 306.9 kcal/mol | Experimental (FT-ICR) | [13] | |

| Proton Affinity (of CF₃SO₃⁻) | 299.5 kcal/mol | Experimental (FT-ICR) | [13] |